(S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole
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Overview
Description
(S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with phenylacetic acid derivatives under acidic conditions to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis, ensuring that the desired (S)-enantiomer is produced in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted oxazoles.
Scientific Research Applications
(S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways.
Comparison with Similar Compounds
4-Benzyl-2-phenyl-4,5-dihydrothiazole: Similar structure but contains a sulfur atom instead of oxygen.
4-Benzyl-2-phenyl-4,5-dihydroimidazole: Contains an additional nitrogen atom in the ring.
4-Benzyl-2-phenyl-4,5-dihydropyrazole: Contains two nitrogen atoms in the ring.
Uniqueness: (S)-4-Benzyl-2-phenyl-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both oxygen and nitrogen in the ring. This combination of features can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
63327-99-1 |
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Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
(4S)-4-benzyl-2-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H15NO/c1-3-7-13(8-4-1)11-15-12-18-16(17-15)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m0/s1 |
InChI Key |
IQAGKPDFDJLIRD-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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